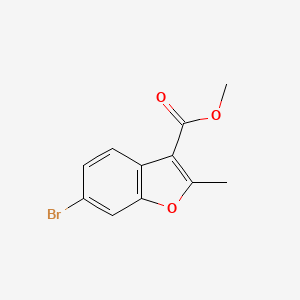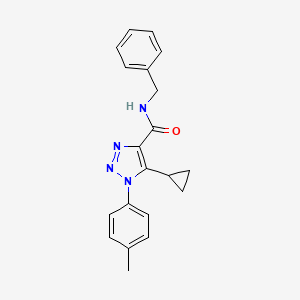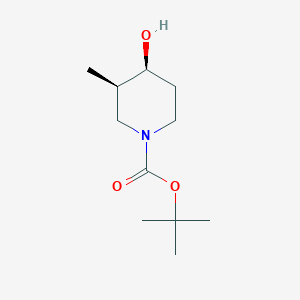
1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a pyrazole moiety and a carboxylic acid group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring, followed by the introduction of the pyrazole group through a condensation reaction. The final step often involves the functionalization of the piperidine ring with a carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may utilize catalytic processes to enhance yield and selectivity. For instance, the use of heterogeneous cobalt catalysts based on titanium nanoparticles and melamine has been shown to facilitate the hydrogenation of substituted pyridines to piperidines in water as a solvent .
Análisis De Reacciones Químicas
Types of Reactions: 1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a therapeutic effect .
Comparación Con Compuestos Similares
Piperidine Derivatives: Compounds such as piperidinones and spiropiperidines share structural similarities with 1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid.
Pyrazole Derivatives: Pyrazole-containing compounds like indoles and pyrroles also exhibit similar chemical properties.
Uniqueness: this compound is unique due to its specific combination of a piperidine ring with a pyrazole moiety and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
1-prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-2-10(16)14-8-4-12(5-9-14,11(17)18)15-7-3-6-13-15/h2-3,6-7H,1,4-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJDABRFIWCLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(3-fluorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2734579.png)
![3-[(4-Chlorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2734580.png)
![Benzyl 4-(dimethylamino)-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B2734584.png)
![1-Benzyl-4-[4-(difluoromethoxy)-3-methoxyphenyl]-3-phenoxyazetidin-2-one](/img/structure/B2734585.png)





![4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2734592.png)


![4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B2734599.png)
![5-chloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2734601.png)
